molecular formula C13H19NO B11896291 8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol

8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B11896291
M. Wt: 205.30 g/mol
InChI Key: SLUOGBYHZYIBQV-UHFFFAOYSA-N
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Description

8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol is a tetrahydronaphthalene derivative featuring a methylamino group at position 6 and dimethyl substituents at position 6.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

8,8-dimethyl-6-(methylamino)-6,7-dihydro-5H-naphthalen-2-ol

InChI

InChI=1S/C13H19NO/c1-13(2)8-10(14-3)6-9-4-5-11(15)7-12(9)13/h4-5,7,10,14-15H,6,8H2,1-3H3

InChI Key

SLUOGBYHZYIBQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2=C1C=C(C=C2)O)NC)C

Origin of Product

United States

Preparation Methods

The synthesis of 8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the desired substituents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C₁₃H₁₉NO, with a molecular weight of approximately 235.37 g/mol. It features a hydroxyl group (-OH) and a methylamino group (-NH(CH₃)₂), which are critical for its reactivity and interaction with biological systems. The structural uniqueness of this compound enhances its binding affinity to neurotransmitter receptors compared to other similar compounds.

Central Nervous System Modulation

Research indicates that 8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol may act as a modulator of the central nervous system. Its interactions with neurotransmitter systems suggest potential applications in:

  • Analgesic Treatments : Studies have shown that the compound can influence opioid receptor activity, indicating its potential as an analgesic agent.
  • Antidepressant Effects : The compound may also interact with serotonin pathways, suggesting its utility in treating depression.

Neurotransmitter Interaction Studies

In vitro studies have demonstrated that this compound can modulate the release of neurotransmitters and activate receptors. This capability is crucial for understanding its therapeutic potential and side effects.

Case Studies and Research Findings

Research has highlighted several case studies focusing on the pharmacological effects of this compound:

  • Analgesic Activity : A study demonstrated that derivatives of tetrahydronaphthalene compounds exhibited significant analgesic effects in animal models by modulating opioid receptors.
  • Antidepressant Potential : Clinical trials investigating the effects of similar compounds on serotonin levels showed promising results for mood regulation and anxiety reduction.
  • Neurotransmitter Release : Experimental data indicated that this compound could enhance neurotransmitter release in neuronal cultures, supporting its role as a neuroactive agent.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Molecular Formula Substituents/Modifications Biological Target/Activity Key Findings References
7-[[2-(4-Phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol C₂₄H₃₃N₃O Piperazine-ethyl-propylamino group at C7 Dopamine D2/D3 receptors Hybrid structure enhances receptor binding affinity
6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol C₁₇H₁₉NO₂ 2-Amino-4-methoxyphenyl at C6 Medicinal chemistry (unspecified) Methoxy group enhances electronic properties for receptor interaction
Lasofoxifene (6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol) C₂₉H₃₃NO₂ 6-Phenyl, 4-(pyrrolidinylethoxy)phenyl Estrogen receptor (clinical use) Stereochemical purity (5R,6S) critical for bioavailability
3-Amino-5,6,7,8-tetrahydro-2-naphthol C₁₀H₁₃NO Amino group at C3 Unspecified (structural studies) Positional isomer with distinct reactivity
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol C₁₄H₂₀O 5,8-Dimethyl groups Retinoid X receptor (RXR) Methyl groups confer RXR selectivity

Pharmacological and Clinical Relevance

  • Structure-Activity Relationships (SAR): Amino group position (C6 vs. C3) significantly impacts receptor binding; C6-substituted compounds (e.g., target compound) may favor dopaminergic over retinoid targets . Bulky substituents (e.g., piperazine in ) reduce blood-brain barrier penetration but enhance peripheral receptor specificity .
  • Toxicity and Safety: Dipropylamino derivatives () show moderate acute toxicity (oral LD50 > 300 mg/kg), suggesting aminoalkyl chain length influences safety profiles .

Biological Activity

8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol, also known as 2-Naphthol, 5,6,7,8-tetrahydro-8,8-dimethyl-6-(methylamino)-(8CI), is a compound with significant biological implications. Its molecular formula is C13H19NOC_{13}H_{19}NO and it has been studied for various pharmacological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

PropertyValue
Molecular FormulaC₁₃H₁₉NO
CAS Number801211-79-0
Molar Mass219.30 g/mol
Synonyms2-Naphthol derivative

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Dopamine D2 Receptor Activity :
    • The compound has been identified as a potential ligand for dopamine D2 receptors (D2R), which are crucial in the treatment of various neurological disorders. In silico studies have shown that it interacts effectively with the receptor, indicating its potential as a therapeutic agent for conditions like schizophrenia and Parkinson's disease .
  • Anticonvulsant Properties :
    • Preliminary studies suggest anticonvulsant activity. Compounds with similar structures have demonstrated efficacy in reducing seizure activity in animal models .
  • Antitumor Activity :
    • The compound has shown promise in inhibiting tumor cell growth in vitro. Structure-activity relationship (SAR) studies indicate that modifications to the naphthalene structure can enhance its cytotoxic effects against various cancer cell lines .

Study 1: Dopamine D2 Receptor Ligands

A study published in MDPI explored various ligands for D2R and highlighted the potential of compounds like this compound to bind effectively to the receptor. The binding affinity was measured using competition assays against known D2R ligands.

Study 2: Anticonvulsant Activity

In an animal model study assessing the anticonvulsant properties of related compounds, significant reductions in seizure duration were observed. This suggests that the structural characteristics of this compound may confer similar protective effects against seizures .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential use in various therapeutic applications:

  • Neurological Disorders : Given its interaction with D2R, it may be developed as a treatment for conditions like schizophrenia.
  • Cancer Therapy : Its cytotoxic effects warrant further investigation into its use as an anticancer agent.

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